N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide
Description
N-[2-(1,3-Benzoxazol-2-yl)phenyl]furan-2-carboxamide is a heterocyclic compound featuring a benzoxazole moiety fused to a phenyl ring, which is further substituted with a furan-2-carboxamide group. The furan ring enhances molecular rigidity and may contribute to interactions with biological targets through hydrogen bonding or π-π stacking .
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c21-17(16-10-5-11-22-16)19-13-7-2-1-6-12(13)18-20-14-8-3-4-9-15(14)23-18/h1-11H,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITBRVMASAQJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(2-Aminophenyl)-1,3-benzoxazole
The benzoxazole nucleus is typically constructed via acid-catalyzed cyclization of ortho-aminophenol derivatives. Adapting methodologies from and, the following procedure is effective:
Step 1: Bromination of N-Arylbenzamide
- Substrate : N-(2-Bromophenyl)benzamide
- Reagents : N-Bromosuccinimide (NBS), benzoyl peroxide (BPO) in CCl₄
- Conditions : Reflux under halogen lamp (230 W, 3.5 h)
- Yield : 75–85%
Step 2: Iron(III)-Catalyzed Cyclization
- Catalyst : FeCl₃ in ionic liquid [Bmim][NTf₂]
- Solvent : Toluene/acetonitrile (3:1 v/v)
- Conditions : 130°C, 18 h under argon
- Yield : 52–69%
Step 3: Reduction of Nitro Intermediate
Amide Bond Formation with Furan-2-carbonyl Chloride
Reaction Protocol :
- Substrate : 2-(2-Aminophenyl)-1,3-benzoxazole
- Acylating Agent : Furan-2-carbonyl chloride (synthesized via SOCl₂ treatment of furan-2-carboxylic acid)
- Base : Triethylamine (Et₃N) in anhydrous acetone
- Conditions : Reflux (1 h), room temperature coupling
- Workup : Extraction with ethyl acetate, drying over MgSO₄, recrystallization from ethanol/water
- Yield : 68–74%
Key Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, Oxazole-H), 7.62–7.58 (m, 2H, Ar-H), 7.45 (d, J = 3.6 Hz, 1H, Furan-H), 6.92 (d, J = 3.6 Hz, 1H, Furan-H).
- HRMS (ESI) : m/z calcd. for C₁₈H₁₁N₂O₃ [M+H]⁺: 303.0764; found: 303.0768.
Pathway B: Amide Formation Prior to Benzoxazole Cyclization
Synthesis of N-(2-Hydroxyphenyl)furan-2-carboxamide
- Substrates : 2-Aminophenol and furan-2-carboxylic acid
- Coupling Reagent : Ethyl chloroformate (ClCO₂Et) in ethyl acetate
- Base : Et₃N (3 equiv)
- Conditions : 0°C to room temperature, 12 h
- Yield : 82%
Intermediate Characterization :
Acid-Catalyzed Cyclization to Benzoxazole
Cyclization Protocol :
- Catalyst : p-Toluenesulfonic acid (TsOH, 2.5 equiv)
- Solvent : Toluene with Dean–Stark apparatus
- Conditions : Reflux (17 h), removal of H₂O
- Yield : 57–63%
Mechanistic Insight :
The reaction proceeds via protonation of the amide carbonyl, facilitating nucleophilic attack by the adjacent hydroxyl group. Subsequent dehydration forms the oxazole ring.
Comparative Analysis of Synthetic Routes
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Yield | 48–52% | 45–50% |
| Key Advantage | Avoids sensitive nitro reductions | Fewer purification steps |
| Limitation | Requires palladium catalysts | Low regioselectivity in cyclization |
| Purity (HPLC) | >98% | 95–97% |
Optimization of Critical Reaction Parameters
Solvent Effects on Cyclization
Catalyst Screening for Cyclization
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| TsOH | 63 | 17 |
| FeCl₃ | 58 | 12 |
| H₂SO₄ | 42 | 24 |
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzoxazole moiety can be reduced to form benzoxazoline derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzoxazoline derivatives.
Substitution: Various substituted amides and thioamides.
Scientific Research Applications
Medicinal Chemistry
N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide has been investigated for several potential therapeutic effects:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown Minimum Inhibitory Concentrations (MIC) in the range of 1.27 to 2.65 µM against pathogens such as E. coli and S. aureus .
- Anticancer Activity : The compound has demonstrated promising anticancer effects in vitro against multiple cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). Mechanistic studies suggest that it induces apoptosis and cell cycle arrest, with IC50 values indicating efficacy comparable to standard chemotherapeutics .
- Anti-inflammatory Properties : Research has also pointed towards anti-inflammatory effects, potentially making it useful in treating conditions characterized by chronic inflammation.
Materials Science
In addition to its medicinal applications, this compound is being explored for its utility in materials science:
- Organic Semiconductors : The compound's electronic properties make it suitable for use in organic semiconductor devices. Its structural features allow for effective charge transport, which is essential in applications such as organic light-emitting diodes (OLEDs) .
- Fluorescent Materials : The presence of the benzoxazole moiety contributes to fluorescence, which can be harnessed in various optoelectronic applications.
Case Studies
Several studies have documented the efficacy of this compound:
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various derivatives related to this compound against Staphylococcus aureus and Escherichia coli, revealing that modifications to the benzoxazole ring significantly enhanced activity .
- Anticancer Activity Assessment : Research conducted on HepG2 cells demonstrated that treatment with the compound led to significant apoptosis induction via mitochondrial pathways, highlighting its potential as an anticancer agent .
- Material Properties Investigation : Analysis of the compound’s electronic properties showed promising results for its application in OLED technology, with tests indicating efficient charge transport characteristics .
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential bacterial proteins. In anticancer research, it may induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
N-[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]-5-(2-nitrophenyl)furan-2-carboxamide ()
- Structural Differences : Incorporates a 4-chloro and 2-nitro substituent on the phenyl and furan rings, respectively.
- Synthetic Yield: Not reported for the parent compound, but similar derivatives are synthesized in 64–95% yields (e.g., N-[2-(hydrazinecarbonyl)phenyl]furan-2-carboxamide: 95% yield) .
N-(1,3-Benzothiazol-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide ()
- Structural Differences : Replaces benzoxazole with benzothiazole (sulfur instead of oxygen).
- Impact : Sulfur’s larger atomic radius and polarizability may alter binding affinity to targets like DNA polymerase or kinases compared to benzoxazole derivatives .
Derivatives with Oxadiazole/Hydrazinyl Substituents
N-{[2-(Cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide ()
- Structural Differences: Contains a hydrazinyl-thiocarbonyl linker with a cyanoacetyl group.
- Bioactivity : Such derivatives exhibit insect growth-regulatory activity, with LC₅₀ values in the micromolar range against Spodoptera litura larvae .
Styryl-Substituted Furan Carboxamides
(E)-N-(2-(4-Methoxystyryl)phenyl)furan-2-carboxamide ()
- Bioactivity : Demonstrates chemopreventive activity in HCT116 colon cancer cells (IC₅₀ ~ 10 µM), likely via ALDH or FASN inhibition .
Data Tables
Table 1. Physical and Spectral Properties of Selected Analogues
*Yield range inferred from similar syntheses in .
Biological Activity
N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Molecular Formula : C18H12N2O3
Molecular Weight : 304.3 g/mol
IUPAC Name : this compound
The synthesis of this compound typically involves the condensation of 2-aminobenzoxazole with 2-furoyl chloride in the presence of a base like triethylamine. The reaction is conducted in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Anticancer Properties
This compound has been investigated for its anticancer properties. Research indicates that compounds with similar structural features exhibit cytotoxic effects on various cancer cell lines, including colorectal carcinoma (HCT-116 and HT-29) . The structure–activity relationship (SAR) suggests that modifications in the phenyl ring can significantly influence the compound's potency against cancer cells .
Case Study : In a study assessing the efficacy of benzoxazole derivatives against cancer cell lines, this compound demonstrated significant growth inhibition in colorectal cancer models, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies have reported that benzoxazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve interference with bacterial cell wall synthesis or function .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 µg/mL |
| N-[4-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide | Escherichia coli | 20 µg/mL |
| Benzoxazole derivative X | Pseudomonas aeruginosa | 10 µg/mL |
The biological activity of this compound is attributed to its ability to interact with biological macromolecules. The benzoxazole moiety can engage in hydrogen bonding and π–π stacking interactions with target proteins or nucleic acids. This interaction may inhibit specific enzymes or receptors involved in tumor progression or microbial growth .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide?
- Methodological Answer : The compound is typically synthesized via condensation reactions between furan-2-carboxylic acid derivatives and 2-(1,3-benzoxazol-2-yl)aniline precursors. A common approach involves activating the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) followed by coupling with the amine under reflux in anhydrous solvents like dichloromethane or THF. Catalysts such as DMAP or triethylamine are often employed to enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to achieving high purity .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Peaks corresponding to aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ ~165 ppm).
- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and benzoxazole C=N (~1600 cm⁻¹).
- Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C₁₈H₁₂N₂O₃: 305.0926).
Single-crystal X-ray diffraction (using SHELX programs) may resolve ambiguities in complex cases .
Q. What computational tools are used to predict the pharmacokinetic properties of this compound?
- Methodological Answer : Tools like SwissADME and Molinspiration analyze parameters such as:
- Lipophilicity (LogP) : Predicted to be ~3.2, indicating moderate membrane permeability.
- Topological Polar Surface Area (TPSA) : ~75 Ų, suggesting limited blood-brain barrier penetration.
- H-bond donors/acceptors : 2/5, influencing solubility and metabolic stability.
These predictions guide in vitro assays (e.g., Caco-2 permeability) .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved across different studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions:
- Concentration ranges : Dose-response curves (e.g., IC₅₀ values) must be standardized.
- Cell lines : Differences in metabolic activity (e.g., HepG2 vs. HEK293) affect compound efficacy.
- Solvent effects : DMSO concentration >0.1% may artifactually modulate results.
Meta-analyses using standardized protocols (e.g., NIH Assay Guidance Manual) and orthogonal assays (e.g., SPR binding vs. cellular activity) are recommended .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer : Key optimizations include:
- Temperature control : Maintaining reflux at 80–100°C during acylation prevents side reactions.
- Catalyst screening : Switching from DMAP to polymer-supported catalysts improves recyclability.
- Protecting groups : Temporary Boc protection of the benzoxazole nitrogen minimizes undesired cyclization.
Yields typically improve from ~45% to >70% with these adjustments .
Q. How does the furan-carboxamide moiety influence the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina ) reveals:
- Hydrogen bonding : The carboxamide NH forms H-bonds with kinase active-site residues (e.g., EGFR-T790M).
- π-π stacking : The furan ring interacts with aromatic residues (e.g., Phe856 in EGFR).
- Electrostatic effects : The benzoxazole’s electron-withdrawing groups enhance binding affinity by ~2.3 kcal/mol.
Mutagenesis studies validate these computational insights .
Methodological Challenges and Solutions
- Contradictory Crystallography Data : If X-ray structures conflict with NMR data (e.g., tautomerism), use dynamic NMR (DNMR) at variable temperatures to assess conformational flexibility .
- Low Aqueous Solubility : Employ co-solvents (e.g., PEG-400) or nanoformulation (liposomes) for in vivo studies .
- Metabolic Instability : Introduce deuterium at labile positions (e.g., benzoxazole methyl groups) to prolong half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
